4-Ethylphenol

Volatile phenols Sensory threshold Wine aroma

Researchers quantifying Brettanomyces-derived volatile phenols face quantification bias when using generic alkylphenol standards. 4-Ethylphenol's 10:1 metabolic predominance over 4-ethylguaiacol and 770 µg/L sensory threshold make it the definitive calibration standard for accurate GC-MS/HPLC analysis. • Isomerically pure (≥98%) - eliminates 26.5-fold threshold interference from meta-isomer (3-ethylphenol at 1.7 µg/L) • Validated for smoke taint, oak maturation, and microbial spoilage research in wine, beer, and spirits • Para-selective synthesis ensures high positional purity for liquid crystal intermediate applications • Bulk quantities available; global shipping under UN2430, Class 8, PG III

Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
CAS No. 123-07-9
Cat. No. B045693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenol
CAS123-07-9
Synonyms(4-Hydroxyphenyl)ethane;  (p-Hydroxyphenyl)ethane;  1-Ethyl-4-hydroxybenzene;  4-Ethylphenol;  NSC 62012;  p-Hydroxyethylbenzene
Molecular FormulaC8H10O
Molecular Weight122.16 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)O
InChIInChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3
InChIKeyHXDOZKJGKXYMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOL IN WATER;  SOL IN ALC, ETHER, & BENZENE;  SOL IN CARBON DISULFIDE, & ACETONE
In water, 4.90X10+3 mg/l at 25 °C
slightly soluble in water;  soluble in oils
very soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenol Physicochemical & Sensory Profile


4-Ethylphenol (CAS 123-07-9), also designated p-ethylphenol, is a para-substituted alkylphenol (C₈H₁₀O, MW 122.16) that exists as an off-white to brownish crystalline mass at ambient temperature [1]. Its physicochemical signature includes a melting point of 40–42 °C, a boiling point of 218–219 °C, and a water solubility of 4.9 g/L at 25 °C, with a logP of 2.1 at pH 7 and an acidic pKa of approximately 10.0–10.32 [1][2]. These properties render the compound a moderately lipophilic weak acid that partitions preferentially into organic phases. Importantly, 4-ethylphenol is a potent volatile phenol recognized in wine matrices at a sensory threshold of 770 µg/L, a concentration substantially lower than that of many structurally related phenols [3].

4-Ethylphenol Specificity in Procurement


Substituting 4-ethylphenol with another alkylphenol such as 4-methylphenol, 3-ethylphenol, or even the structurally similar 4-ethylguaiacol introduces significant and quantifiable deviations in sensory potency, metabolic pathway specificity, and analytical behavior [1][2]. Volatile phenols exhibit dramatic differences in olfactory thresholds: 3-ethylphenol is perceived at 1.7 µg/L, whereas 4-methylphenol requires 45 µg/L, and 2,5-dimethylphenol is recognized only at 400 µg/L [2]. These disparities arise from subtle variations in substitution pattern and lipophilicity. Moreover, in microbial systems such as Brettanomyces-inoculated wine, the metabolic flux overwhelmingly favors production of 4-ethylphenol over its methoxylated counterpart 4-ethylguaiacol at an approximate 10:1 ratio, a stoichiometry determined by precursor availability of p-coumaric acid versus ferulic acid [1]. Consequently, employing a generic alkylphenol without precise validation of the intended application—whether as an analytical standard, a flavor component, or a synthetic intermediate—can yield irreproducible results and compromise experimental or product integrity. The evidence below quantifies these critical differentiators.

4-Ethylphenol: Differentiating Evidence vs. Analogs


Sensory Threshold in Wine vs. 4-Ethylguaiacol

In a foundational study by Chatonnet et al. (1992) as cited by UC Davis, the microbial-derived volatile phenol 4-ethylphenol (4-EP) exhibits a recognition threshold of 770 µg/L in wine [1]. By comparison, its primary co-metabolite and closest structural analog, 4-ethylguaiacol (4-EG), which carries an additional 2-methoxy substituent, has a significantly lower threshold of 436 µg/L. A separate compilation of olfactory thresholds confirms this trend, reporting 4-ethylguaiacol at 47 µg/L in aqueous solution [2]. The calculated difference in wine is 334 µg/L higher for 4-EP.

Volatile phenols Sensory threshold Wine aroma Brettanomyces

Olfactory Threshold vs. Positional Isomer 3-Ethylphenol

Quantitative data from odor activity value (OAV) profiling reveals that the position of the ethyl substituent dramatically alters sensory impact. The 3-ethylphenol (meta-isomer) has an exceptionally low olfactory threshold of 1.70 µg/L in food matrices [1]. In stark contrast, 4-ethylphenol (para-isomer) exhibits a threshold of 45.0 µg/L in the same comparative dataset, a value 26.5-fold higher. This is corroborated by wine-specific data where 4-ethylphenol's threshold is 770 µg/L, still demonstrating a significantly higher threshold relative to meta-alkylphenols.

Structure-odor relationship Positional isomer Sensory analysis Flavor chemistry

Metabolic Production Ratio in Brettanomyces

In Brettanomyces bruxellensis spoilage, the biosynthetic flux of volatile phenols is stoichiometrically constrained by precursor acid availability. Research from the UC Davis Waterhouse Lab indicates that Brettanomyces typically produces a ratio of 4-ethylphenol (4-EP) to 4-ethylguaiacol (4-EG) of 10:1 [1]. This ratio is predetermined by the natural grape precursor ratio of p-coumaric acid (which yields 4-EP via 4-vinylphenol) to ferulic acid (which yields 4-EG via 4-vinylguaiacol). The 4-EP concentration in contaminated red wines can range broadly from 10 to over 3000 µg/L, dwarfing 4-EG concentrations [2].

Microbial metabolism Brettanomyces Volatile phenol biosynthesis p-Coumaric acid

Zeolite-Catalyzed Para-Selectivity in Synthesis

Patent US4927979A describes a vapor-phase process for preparing p-ethylphenol with high para-selectivity using a specific pentasil-type crystalline aluminosilicate zeolite catalyst [1]. The process reacts phenol with an ethylating agent (e.g., ethylene) in the vapor phase, achieving a selectivity for the para-isomer that significantly exceeds conventional Friedel-Crafts alkylation methods. A subsequent transalkylation patent (US20230286889A1) provides quantitative catalyst comparison data, showing that the conversion of 4-ethylphenol in transalkylation processes varies markedly depending on catalyst selection: zeolite beta versus ZSM-5 type catalysts yield different conversion efficiencies [2].

Para-selective alkylation Zeolite catalysis Process chemistry Isomer purity

Volatile Marker Differentiation in Fermented Beverages

In a longitudinal study of aging lambic beer, GC-MS analysis identified 4-ethylphenol and 4-ethylguaiacol as specific markers appearing only in samples aged 9 months and older, whereas they were absent in 3- and 6-month-old samples [1]. This temporal specificity distinguishes these compounds from other volatile phenols such as guaiacol or 4-vinylguaiacol that may appear earlier. Similarly, in whiskey maturation studies, 4-ethylphenol is detected alongside an array of oak-derived compounds including 2-methoxy-4-methylphenol, guaiacol, 4-ethylguaiacol, eugenol, and vanillin, with quantitation enabling discrimination of barrel aging effects across different whiskey products [2].

GC-MS Volatile profiling Lambic beer Whiskey Fermentation

4-Ethylphenol Application Scenarios


Brettanomyces Spoilage Monitoring Standard

Quantitative GC-MS or HPLC methods for volatile phenol analysis in wine must include 4-ethylphenol as the primary calibration standard. Evidence demonstrates that Brettanomyces produces 4-ethylphenol at a 10:1 ratio relative to 4-ethylguaiacol, with concentrations reaching up to 3035 µg/L in contaminated red wines [1][2]. Its 770 µg/L recognition threshold in wine makes it the most abundant sensorially active marker of 'Brett' character [1]. Procurement of high-purity 4-ethylphenol (>97%) is therefore essential for accurate quantification in quality control laboratories.

Sensory Panel Calibration & Flavor Thresholds

For sensory science applications, 4-ethylphenol's distinct threshold profile—770 µg/L in wine versus 45.0 µg/L in food matrices—requires precise compound-specific calibration [1][3]. The 26.5-fold difference in threshold between 4-ethylphenol and its meta-isomer (3-ethylphenol at 1.70 µg/L) necessitates that sensory panels use isomerically pure 4-ethylphenol to avoid confounding positional isomer effects [3]. This is critical for research on smoke taint, oak maturation, and microbial spoilage in fermented products.

Liquid Crystal & Fine Chemical Intermediate

4-Ethylphenol is specified as an intermediate for liquid crystal synthesis [4]. The availability of para-selective catalytic routes via zeolite-catalyzed vapor-phase ethylation enables procurement of material with high positional purity, minimizing costly ortho-isomer separation steps [5]. For industrial process chemists, verifying catalyst-specific purity profiles and transalkylation behavior is essential when sourcing 4-ethylphenol for downstream derivatization.

Fermentation Aging Marker in Beer & Whiskey

In studies of spontaneously fermented beverages, 4-ethylphenol serves as a temporally specific marker of advanced aging, appearing only in lambic beer samples aged ≥9 months while being absent in younger (3–6 month) samples [6]. Similarly, in whiskey maturation, 4-ethylphenol co-occurs with oak-derived compounds and can be quantified via HS-SPME-GC-MS to discriminate barrel aging effects across products [7]. Researchers investigating fermentation kinetics should select authenticated 4-ethylphenol standards to ensure reproducible retention time and mass spectral matching.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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